Dodecyl isothiocyanate

Description

Contextualization within the Isothiocyanate Compound Class

Isothiocyanates are organic compounds characterized by the functional group -N=C=S. wisdomlib.orgwikipedia.org They are most famously recognized as the compounds responsible for the pungent flavor and aroma of cruciferous vegetables like mustard, broccoli, and cabbage. wikipedia.orgontosight.ai In nature, these compounds are typically not present in their free form but are stored as stable precursors called glucosinolates. nih.govfoodandnutritionjournal.org When the plant tissue is damaged, an enzyme called myrosinase is released, which hydrolyzes the glucosinolates to form isothiocyanates, among other products. nih.govmdpi.com Dodecyl isothiocyanate, with its 12-carbon alkyl chain, is a synthetic isothiocyanate that shares this core chemical identity and reactivity, which is largely dictated by the electrophilic nature of the carbon atom in the -N=C=S group. wikipedia.orgontosight.airesearchgate.net This reactivity allows it to participate in various chemical reactions, making it a useful synthon in heterocyclic chemistry. researchgate.net

Historical Perspectives in Chemical and Biological Research on Isothiocyanates

The study of isothiocyanates has a rich history rooted in both agriculture and traditional medicine. nih.govmdpi.com For centuries, cruciferous vegetables have been cultivated and used for their distinct flavors and perceived health benefits. nih.govmdpi.com The scientific investigation into the active principles of these plants began to take shape with the isolation and characterization of glucosinolates and the discovery of the enzymatic process that leads to isothiocyanate formation. nih.govmdpi.com A landmark moment in the biological research of isothiocyanates occurred in 1978 when benzyl (B1604629) isothiocyanate was first reported to inhibit the carcinogenic effects of polycyclic aromatic hydrocarbons. oup.com This discovery opened the floodgates for extensive research into the chemopreventive properties of this class of compounds, with numerous studies exploring their mechanisms of action in inhibiting carcinogenesis and cancer cell growth. nih.govplos.org

Significance and Emerging Research Trajectories for this compound

While much of the early focus was on naturally occurring isothiocyanates like sulforaphane (B1684495) and phenethyl isothiocyanate, research has expanded to include synthetic analogues like this compound. nih.govresearchgate.net This particular compound has demonstrated significant biological activities and is a subject of ongoing investigation in several key areas. Its applications are noted in organic synthesis and the pharmaceutical industry. chemicalbull.com

One of the most significant research trajectories for this compound is in the field of cancer chemoprevention. Studies have shown it to be a potent inhibitor of lung tumorigenesis in animal models. oup.comresearchgate.net The long alkyl chain of this compound contributes to its high lipophilicity, a property that has been correlated with its inhibitory potency. researchgate.net

In addition to its potential anticancer effects, this compound has been investigated for its antimicrobial and antifungal properties. ontosight.ainih.gov Research has explored its ability to inhibit the growth of various fungi and its potential applications in agriculture as a biofumigant. mdpi.comnih.gov Furthermore, studies have identified this compound as a germination stimulant for the teliospores of certain rust fungi, which could have implications for managing plant diseases. acs.org More recent research has also highlighted its role as a germination stimulant for parasitic weeds, suggesting its potential use in agricultural management strategies. mdpi.com The unique properties and diverse biological activities of this compound continue to make it a compound of interest for further scientific exploration.

Detailed Research Findings on this compound

The following tables summarize key research findings related to the biological and chemical activities of this compound.

| Research Area | Key Finding | Organism/System | Reference |

| Cancer Chemoprevention | Potently inhibited NNK-induced lung tumorigenesis. | A/J Mice | oup.comresearchgate.net |

| Inhibited all three known oxidative pathways of NNK metabolism. | Mouse lung microsomes | oup.com | |

| Antifungal Activity | Stimulated the germination of Puccinia punctiformis teliospores. | Puccinia punctiformis | acs.org |

| Showed higher potency in stimulating germination compared to more polar isothiocyanates. | Puccinia punctiformis | nih.gov | |

| Agricultural Research | Acted as a strong germination stimulant for the parasitic weed Phelipanche ramosa. | Phelipanche ramosa | mdpi.com |

| Chemical Synthesis | Used as a building block in the synthesis of benzothiazine, quinazoline (B50416), and benzothiazole (B30560) derivatives. | Organic Synthesis | researchgate.net |

| Property | Observation | Implication | Reference |

| Lipophilicity | High lipophilicity due to the long alkyl chain is correlated with inhibitory activity against lung tumorigenesis. | Structural feature important for biological activity. | researchgate.net |

| Functional Group | The isothiocyanate (-N=C=S) functional group is critical for its inhibitory activity in lung tumorigenesis. | The chemical reactivity of the functional group is essential for its biological effect. | oup.com |

| Structure-Activity Relationship | Longer alkyl chain isothiocyanates (C7 to C12) showed strong germination stimulation activities. | The length of the alkyl chain influences its effectiveness as a germination stimulant. | mdpi.com |

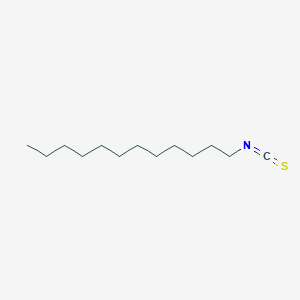

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanatododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVQVNLMFKGGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147937 | |

| Record name | 1-Isothiocyanato-dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-32-8 | |

| Record name | Dodecyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isothiocyanato-dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothiocyanic Acid Dodecyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572250J55E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dodecyl Isothiocyanate and Its Analogues

Classical and Contemporary Synthetic Pathways for Isothiocyanates

The synthesis of isothiocyanates (ITCs) can be achieved through various chemical strategies, ranging from long-established routes to more modern, sustainable methods. These pathways typically start from primary amines or isocyanides.

Routes from Primary Amines

A predominant and well-established method for synthesizing isothiocyanates begins with primary amines. This process generally involves a two-step, one-pot reaction. Initially, the primary amine reacts with carbon disulfide (CS₂) in the presence of a base to generate a dithiocarbamate (B8719985) salt in situ. organic-chemistry.orgresearchgate.netnih.gov This intermediate is then treated with a desulfurylating agent to yield the final isothiocyanate product. researchgate.netbeilstein-journals.org

The choice of base and desulfurylating agent is crucial for the reaction's success and can be tailored based on the amine's reactivity. nih.gov A variety of desulfurylating reagents have been employed, including:

Tosyl chloride: A facile protocol uses tosyl chloride to mediate the decomposition of dithiocarbamate salts formed in situ from amines, CS₂, and triethylamine. organic-chemistry.org

Sodium persulfate (Na₂S₂O₈): Green and practical procedures have been developed using sodium persulfate for the desulfurization step in water, which is suitable for a wide range of alkyl and aryl amines. rsc.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent allows for a clean conversion of dithiocarbamates to isothiocyanates, as most byproducts are volatile and easily removed by evaporation. kiku.dkcbijournal.com

Iron(III) chloride (FeCl₃): An aqueous iron(III) chloride solution can effectively mediate the desulfurization of dithiocarbamate salts. nih.gov

Cyanuric acid and Carbon tetrabromide: These have also been used as effective desulfurizing agents in one-pot syntheses from primary amines. researchgate.netbeilstein-journals.orgresearchgate.netresearchgate.net

Recent advancements have also explored photocatalysis and electrochemical methods for this transformation, offering milder reaction conditions. researchgate.netacs.org For instance, a visible-light photocatalysis approach can be used for the synthesis of isothiocyanates from amines and CS₂. researchgate.net Similarly, an electrochemical method provides a high-yielding, supporting-electrolyte-free route for preparing both aliphatic and aromatic isothiocyanates. acs.org

Approaches Involving Isocyanides and Elemental Sulfur

A more contemporary and greener alternative to classical methods is the direct sulfurization of isocyanides using elemental sulfur. digitellinc.comrsc.org This approach is advantageous as it avoids the use of highly toxic reagents like thiophosgene (B130339) and carbon disulfide. rsc.org The reaction between an isocyanide and elemental sulfur can be facilitated using catalytic amounts of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org

This catalytic reaction has been optimized for sustainability by employing benign solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone) or γ-butyrolactone (GBL). rsc.orgrsc.orgkit.edu The synthesis of n-dodecyl isothiocyanate from n-dodecyl isocyanide serves as a key example of this methodology. The reaction proceeds efficiently at moderate temperatures (e.g., 40 °C) with a low catalyst loading (2 mol% DBU), yielding the product in high yields (up to 88%). rsc.org The use of elemental sulfur is also economically and environmentally favorable, as it is a readily available and abundant industrial byproduct. digitellinc.comdigitellinc.com

Acyl Isothiocyanate Synthesis and Reactivity

Acyl isothiocyanates are a subclass of isothiocyanates that contain an acyl group attached to the nitrogen atom. They are typically synthesized by the reaction of acyl chlorides with thiocyanate (B1210189) salts. researchgate.net For example, dodecanoyl isothiocyanate can be prepared from dodecanoyl chloride and ammonium (B1175870) thiocyanate. tandfonline.com

The presence of the electron-withdrawing acyl group imparts unique reactivity to these compounds compared to their alkyl or aryl counterparts. researchgate.netarkat-usa.org Acyl isothiocyanates possess two primary electrophilic sites: the carbon atom of the carbonyl group and the carbon atom of the thiocarbonyl group. arkat-usa.org This dual reactivity makes them exceptionally versatile synthons in organic chemistry, particularly for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. researchgate.netresearchgate.net They can participate in various addition and cyclization reactions with different nucleophiles, leading to the formation of five- and six-membered heterocyclic systems such as thiazoles, thiadiazoles, triazoles, and quinazolines. arkat-usa.orgresearchgate.nettandfonline.comresearchgate.net

Green Chemistry Approaches in Dodecyl Isothiocyanate Synthesis

The principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances, have been increasingly applied to the synthesis of isothiocyanates. cbijournal.comchemrxiv.org

A significant green advancement is the synthesis from isocyanides and elemental sulfur, which circumvents the need for toxic reagents like thiophosgene or CS₂. rsc.orgresearchgate.net This method has been further optimized by using the bio-based solvent Cyrene™, which is derived from cellulose (B213188) and is biodegradable. kit.eduresearchgate.net The reaction of n-dodecyl isocyanide with elemental sulfur in Cyrene, catalyzed by a small amount of DBU, exemplifies a sustainable process with a low environmental factor (E-factor), indicating minimal waste generation. rsc.orgrsc.org

Another green approach involves performing the synthesis from primary amines in water. rsc.org Using sodium persulfate as the desulfurization agent in an aqueous medium provides an environmentally friendly alternative to traditional organic solvents. rsc.org Similarly, conducting reactions "on-water" with amines and isothiocyanates for thiourea (B124793) synthesis offers a sustainable method with simple product isolation and the potential to recycle the water effluent. organic-chemistry.org The use of deep eutectic solvents (DESs), such as choline (B1196258) chloride:urea, as both solvent and catalyst also represents a green and eco-friendly medium for reactions involving isothiocyanates. nih.gov

Derivatization Strategies and Analogue Synthesis for this compound

The isothiocyanate group is highly reactive toward nucleophiles, making it a valuable functional group for creating a diverse range of derivatives.

Formation of Thiourea Derivatives

The most common derivatization of isothiocyanates is their reaction with primary or secondary amines to form N,N'-disubstituted thioureas. nih.govmdpi.com This reaction is a straightforward and efficient method for creating complex molecules. organic-chemistry.org this compound and its analogues serve as building blocks for a variety of thiourea derivatives.

For instance, dodecanoyl isothiocyanate, an acyl analogue, readily reacts with nucleophiles like anthranilic acid. tandfonline.comresearchgate.net This one-pot reaction can yield both the simple addition product, a thiourea derivative (2-(3-dodecanoylthioureido)benzoic acid), and a cyclized product, a dihydroquinazoline (B8668462) derivative. tandfonline.com Further reactions of dodecanoyl isothiocyanate with other amines, such as 2-aminophenol (B121084) or 2-aminothiophenol (B119425), lead to the formation of other thiourea and benzothiazole (B30560) derivatives, respectively. researchgate.net These reactions highlight the utility of this compound analogues as precursors for a range of heterocyclic compounds. tandfonline.comresearchgate.net The synthesis of N,N-di-n-dodecyl-thiourea has also been documented, starting from n-dodecylamine and carbon disulfide to form a dithiocarbamate intermediate, which then reacts with another amine. google.com

Synthesis of Heterocyclic Compounds (e.g., Benzothiazine, Quinazoline (B50416), Benzothiazole, Triazole)

The isothiocyanate group is a versatile functional group that serves as a key building block in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. The electrophilic carbon atom of the isothiocyanate is susceptible to attack by nucleophiles, initiating cyclization reactions to form stable ring structures.

Benzothiazines

The synthesis of benzothiazine derivatives can be achieved through various pathways involving isothiocyanates. One method involves the reaction of dodecanoyl isothiocyanate with anthranilic acid, which can yield benzothiazine derivatives in a one-pot reaction. researchgate.net Another approach is the intramolecular cyclization of isothiocyanates bearing an o-substituted α,β-unsaturated carbonyl fragment. nih.gov For instance, 2-(3-phenyloxiranyl)phenyl isothiocyanates can undergo tandem nucleophilic addition and epoxy ring-opening cyclization reactions to form 4-substituted 4H-3,1-benzothiazines. tandfonline.com This reaction can proceed with various carbon, sulfur, nitrogen, and oxygen nucleophiles. tandfonline.com

Furthermore, the cyclization of 2-[(cyanomethyl)sulfanyl]phenyl isothiocyanate with sodium hydride has been shown to be an efficient method for preparing 1,4-benzothiazine-based bicyclic and tricyclic heterocycles. consensus.app Similarly, 2-methylsulfanylphenyl isothiocyanates can be cyclized to form 2-substituted 1,4-benzothiazine-4-thiones by generating a stabilized carbanion adjacent to the sulfur, which then attacks the isothiocyanate group. clockss.org A copper-catalyzed three-component tandem reaction of o-halophenyl isothiocyanates, terminal alkynes, and aqueous ammonia (B1221849) also provides a one-pot synthesis of 1,4-benzothiazines. acs.org

A simple and efficient method for constructing ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives has been developed from carbon disulfide and (E)-3-(2-aminoaryl)acrylates or (E)-3-(2-aminoaryl)acrylonitriles under mild, metal-free conditions. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| Dodecanoyl isothiocyanate | Anthranilic acid | Benzothiazine derivative | N/A | researchgate.net |

| trans-2-(3-phenyloxiranyl)phenyl isothiocyanate | Dimethyl sodiomalonate | erythro-4-((Dimethoxycarbonyl)methyl)-2-hydroxy-2-phenyl-4H-3,1-benzothiazine | N/A | tandfonline.com |

| 2-[(Cyanomethyl)sulfanyl]phenyl isothiocyanate | Sodium hydride | 1,4-Benzothiazine-based heterocycles | N/A | consensus.app |

| 1-Iodo-2-isothiocyanatobenzene | Ethynylbenzene, Aqueous ammonia, CuI, L-proline, K2CO3 | 2-Phenyl-4H-benzo[d] Current time information in Bangalore, IN.organic-chemistry.orgthiazine | 81% | acs.org |

| (E)-methyl 3-(2-aminophenyl)acrylate | CS2, DABCO | Methyl 2-(2-thioxo-2,4-dihydro-1H-benzo[d] Current time information in Bangalore, IN.organic-chemistry.orgthiazin-4-yl)acetate | 95% | nih.gov |

Quinazolines

Quinazoline derivatives can be synthesized from isothiocyanates through cyclization reactions with appropriate precursors. For example, dodecanoyl isothiocyanate can be used to produce quinazoline derivatives. researchgate.net One common method involves the reaction of an isothiocyanate with a compound containing an amino group and a nitrile group, such as N-(2-cyanophenyl)benzimidoyl isothiocyanate reacting with secondary amines. mdpi.com This reaction proceeds through the in situ formation of a thiourea derivative, which then undergoes intramolecular cycloaddition. mdpi.com

Another route involves the reaction of 2-(2-aminophenyl)-1H-imidazoles with isothiocyanates to form an intermediate that cyclizes to produce imidazo[1,2-c]quinazoline derivatives. nih.gov Additionally, 2-(4-phenoxybenzoyl)benzoyl isothiocyanate reacts with anthranilic acid to form a thiourea derivative, which can be cyclized with acetic anhydride (B1165640) to yield a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative. ekb.eg Isothiocyanates can also react with various nitrogen nucleophiles such as p-fluoroaniline, benzylamine, and 2-aminopyridine (B139424) to yield quinazoline derivatives. nih.gov A base-promoted cascade bicyclization of o-alkenylphenyl isothiocyanates with propargylamines provides an efficient, transition-metal-free method to synthesize thiazolo[2,3-b]quinazolines. rsc.org

| Starting Isothiocyanate | Co-reactant | Key Reagents/Conditions | Product Type | Reference |

| Dodecanoyl isothiocyanate | Anthranilic acid, then Acetic Anhydride | Heating | Quinazoline derivative | researchgate.net |

| N-(2-cyanophenyl)benzimidoyl isothiocyanate | Secondary amines (e.g., morpholine) | Acetone, Room Temperature | 1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thiourea | mdpi.com |

| General Isothiocyanates | 2-(2-aminophenyl)-1H-imidazoles | - | Imidazo[1,2-c]quinazoline | nih.gov |

| 2-(4-phenoxybenzoyl)benzoyl isothiocyanate | Anthranilic acid, then Acetic Anhydride | Reflux | 3-(2-(4-phenoxybenzoyl)benzoyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | ekb.eg |

| o-Alkenylphenyl isothiocyanates | Propargylamines | K2CO3, MeCN, 80 °C | Thiazolo[2,3-b]quinazolines | rsc.org |

Benzothiazoles

The synthesis of benzothiazoles from isothiocyanates is a well-established method. rsc.org The reaction of isothiocyanates with ortho-substituted anilines containing N,O- or N,S-bis-nucleophiles, followed by intramolecular oxidative cyclodesulfurization, yields substituted 2-aminobenzazole derivatives. organic-chemistry.org For instance, the reaction of dodecanoyl isothiocyanate with 2-aminothiophenol directly affords a benzothiazole derivative. researchgate.net The cyclization of isothiocyanates to 2-aminobenzothiazole (B30445) can be carried out in the presence of benzene. indexcopernicus.comresearchgate.net Benzyltrimethylammonium tribromide can also be used as a catalyst for the conversion of substituted arylthioureas (formed from isothiocyanates) to 2-aminobenzothiazoles under mild conditions. indexcopernicus.comresearchgate.net

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Isothiocyanates | o-Substituted anilines (N,S-bis-nucleophiles), KIO4 | Substituted 2-aminobenzazoles | Very good | organic-chemistry.org |

| Dodecanoyl isothiocyanate | 2-Aminothiophenol | - | Benzothiazole derivative | researchgate.net |

| Isothiocyanates | Benzene | 2-Aminobenzothiazole | N/A | indexcopernicus.comresearchgate.net |

| Arylthioureas (from isothiocyanates) | Benzyltrimethylammonium tribromide | 2-Aminobenzothiazoles | Good | indexcopernicus.comresearchgate.net |

Triazoles

Isothiocyanates are valuable precursors for the synthesis of various triazole derivatives. One approach involves a one-pot, two-step reaction where alkyl/aryl isothiocyanates are added to substituted hydrazides, followed by refluxing in sodium hydroxide (B78521) solution to yield 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones. jrespharm.com Another method involves the reaction of isothiocyanates with thiosemicarbazide (B42300) to produce triazolo-quinazolines. nih.gov

A photocatalytic chemodivergent reaction of hydrazones and isothiocyanates can selectively produce 1,2,4-triazole-3-thiones under acidic conditions. acs.org Furthermore, an iodine-mediated oxidative C-N and N-S bond formation in water allows for a metal-free synthesis of 4,5-disubstituted 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.org Hybrid compounds containing both 1,2,4-triazole (B32235) and 1,2,3-triazole rings can also be synthesized using isothiocyanates as key intermediates. nih.gov A one-pot reaction of isothiocyanates, mono-substituted hydrazines, and sodium cyanamide (B42294) can produce 1,2,4-triazole-3,5-diamine derivatives. researchgate.net

| Starting Isothiocyanates | Co-reactants | Key Reagents/Conditions | Product Type | Reference |

| Alkyl/Aryl isothiocyanates | Substituted hydrazides | NaOH, Reflux | 3,4-Disubstituted-1,2,4-triazole-5-thiones | jrespharm.com |

| General isothiocyanates | Hydrazones | Photocatalyst, HCl, Blue LEDs | 1,2,4-Triazole-3-thiones | acs.org |

| General isothiocyanates | Amidrazones/Hydrazides | I2, Water | 4,5-Disubstituted 3-amino-1,2,4-triazoles | organic-chemistry.org |

| General isothiocyanates | Mono-substituted hydrazines, Sodium cyanamide | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | 1,2,4-Triazole-3,5-diamines | researchgate.net |

Preparation of Amino Acid Ester-Derived and Bis-Isothiocyanates

The synthesis of isothiocyanates from amino acid esters is significant due to the introduction of stereochemistry into the isothiocyanate molecule. rsc.org These compounds are valuable in various chemical and biological applications.

A common method for preparing isothiocyanates from primary amines, including amino acid esters, is the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed by a desulfurylating agent. rsc.orgchemrxiv.org A variety of desulfurylating agents can be used, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). mdpi.comresearchgate.net This method has been used to synthesize isothiocyanate derivatives from esters of both natural and unnatural amino acids with yields ranging from 25% to 97%. mdpi.comresearchgate.net The synthesis of isothiocyanate derivatives of L- and D-amino acid methyl esters can be performed under conditions that result in low racemization. mdpi.com

An alternative approach involves the use of di-tert-butyl dicarbonate (Boc₂O) as a desulfurylating agent, which is advantageous as the byproducts are volatile and easily removed. kiku.dk The Staudinger/aza-Wittig reaction of C-terminal azide (B81097) compounds prepared from N-protected amino acids also provides a route to Nβ-protected amino alkyl isothiocyanates under neutral conditions, preserving the stereochemistry. rsc.org

Bis-isothiocyanates are molecules containing two isothiocyanate groups. Their synthesis generally involves the reaction of a diamine with carbon disulfide and a desulfurating agent, analogous to the synthesis of mono-isothiocyanates. researchgate.net

| Starting Material | Key Reagents | Product | Yield | Reference |

| Esters of coded and unnatural amino acids | CS₂, NMM, DMT/NMM/TsO⁻ | Amino acid ester isothiocyanates | 25-97% | mdpi.comresearchgate.net |

| Amino acid ester hydrochlorides | CS₂, Et₃N, Boc₂O, DMAP | Amino acid ester isothiocyanates | Good to excellent | kiku.dk |

| N-protected amino acid C-terminal azides | PPh₃, CS₂ | Nβ-protected amino alkyl isothiocyanates | N/A | rsc.org |

| Diamines | CS₂, Base, Desulfurating agent | Bis-isothiocyanates | N/A | researchgate.net |

Functionalization for Chelating Agents

The isothiocyanate group is a highly effective functional group for conjugating molecules to proteins and other biomolecules. researchgate.net In the context of chelating agents, an isothiocyanate moiety is introduced onto the chelator scaffold, creating a bifunctional chelating agent. rsc.org This allows for the stable attachment of the metal-binding portion to a targeting molecule, such as a monoclonal antibody or a peptide, which typically contains primary amine groups (e.g., on lysine (B10760008) residues) that react readily with the isothiocyanate. nih.govgoogle.com

This strategy is widely used in the development of radiopharmaceuticals for imaging and therapy. rsc.org For example, bifunctional chelators based on 2,2'-dipicolylamine (B75229) (DPA) functionalized with an isothiocyanate group have been developed for complexing with fac-[M(CO)₃]⁺ (M = Re, ⁹⁹ᵐTc) and targeting the urokinase-type plasminogen activator receptor (uPAR) in prostate cancer. nih.govnih.gov Similarly, a novel bifunctional chelating agent, 2-(4-isothiocyanotobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra-(2-carbamoylmethyl)-cyclododecane (4-NCS-Bz-TCMC), has been synthesized for chelating lead isotopes (²⁰³Pb and ²¹²Pb). nih.gov

New tris(hydroxypyridinone) (THP) chelators with pendant isothiocyanate groups have been designed for rapid labeling with ⁶⁸Ga. acs.org Phenyl-isothiocyanate C-functionalized cyclam-based chelators (teta, te2a, cb-te2a) have also been synthesized for applications with copper radioisotopes like ⁶⁴Cu. rsc.org The isothiocyanate group can be introduced via C-alkylation to minimize interference with the chelating properties of the macrocycle. rsc.org

The general process can occur via two main strategies:

Post-labeling/Post-conjugation: The isothiocyanate-functionalized chelator is first conjugated to the amine-containing biomolecule, and then the resulting conjugate is complexed with the metal radioisotope. nih.govnih.gov

Pre-labeling/Pre-conjugation: The isothiocyanate-functionalized chelator is first complexed with the metal, and this pre-formed metal complex is then conjugated to the biomolecule. nih.govnih.gov

| Chelator Core | Functionalizing Group | Metal Ion(s) | Application | Reference |

| 2,2'-Dipicolylamine (DPA) | Isothiocyanate | Re, ⁹⁹ᵐTc | Targeting uPAR in prostate cancer | nih.govnih.gov |

| TCMC | 4-Isothiocyanotobenzyl | ²⁰³Pb, ²¹²Pb | Radioimmunotherapy/imaging | nih.gov |

| Tris(hydroxypyridinone) (THP) | Isothiocyanate | ⁶⁸Ga | PET Imaging | acs.org |

| Cyclam (teta, te2a, cb-te2a) | Phenyl-isothiocyanate | ⁶⁴Cu | PET Imaging | rsc.org |

| DTPA | p-aminophenylalanine-isothiocyanate | Lanthanides (Tb, Eu) | Luminescent probes | science.gov |

Investigations into the Biological Activities of Dodecyl Isothiocyanate

Anticancer Research

Research into dodecyl isothiocyanate has centered on its potential as a chemopreventive agent. Studies have explored its mechanisms of action, from inhibiting the metabolic activation of carcinogens to inducing programmed cell death in cancer cells.

Lung Tumorigenesis Inhibition Studies

The protective effects of this compound against lung cancer have been investigated, particularly in models involving tobacco-specific carcinogens. These studies highlight the compound's ability to interfere with the processes that lead to tumor development.

This compound has demonstrated significant efficacy in preventing lung tumor formation induced by tobacco-specific nitrosamines. A key carcinogen found in tobacco, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is known to induce lung cancer. In preclinical studies using A/J mice, 1-dodecyl isothiocyanate was identified as a potent inhibitor of NNK-induced lung tumorigenesis. Research showed that a single administration of 1-dodecyl isothiocyanate prior to NNK exposure completely inhibited the development of lung tumors. This potent inhibitory effect underscores the importance of the isothiocyanate functional group (-NCS) in its anticancer activity, as related compounds lacking this group, such as 1-dodecanol (B7769020) and dodecane (B42187), showed no such protective effects.

| Compound Administered | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Inhibition (%) |

|---|---|---|---|

| NNK alone | 100 | 9.8 ± 2.5 | - |

| 1-Dodecyl Isothiocyanate + NNK | 0 | 0 | 100 |

| 1-Dodecanol + NNK | 100 | 9.5 ± 2.8 | 0 |

| Dodecane + NNK | 100 | 10.1 ± 3.1 | 0 |

The mechanism behind the tumor-inhibiting effects of this compound is linked to its ability to modulate the activity of cytochrome P-450 (CYP) enzymes. These enzymes are involved in the metabolic activation of pro-carcinogens like NNK into their ultimate carcinogenic forms.

Studies using mouse lung microsomes revealed that 1-dodecyl isothiocyanate inhibits the three primary oxidative pathways of NNK metabolism. It demonstrated particularly strong inhibition of NNK N-oxidation and the formation of keto alcohol, with weaker inhibition of keto aldehyde formation. The 50% inhibitory concentrations (IC50) highlight this selectivity. This enzymatic inhibition prevents the activation of NNK, thereby blocking the initiation of carcinogenesis. While its analogue, 1-dodecanol, showed a similar pattern of selective inhibition, it was significantly less potent than this compound, and dodecane had little to no inhibitory activity. This confirms that the isothiocyanate group is crucial for the effective inhibition of CYP enzymes involved in NNK metabolism.

| Metabolic Pathway | IC50 of 1-Dodecyl Isothiocyanate (nM) |

|---|---|

| NNK N-oxidation | 430 |

| Keto alcohol formation | 500 |

| Keto aldehyde formation | 13,000 |

Cellular Antiproliferative and Pro-apoptotic Effects

Beyond preventing carcinogen activation, isothiocyanates, as a class, exert direct effects on cancer cells by halting their proliferation and inducing programmed cell death, known as apoptosis.

Isothiocyanates are recognized for their ability to induce apoptosis in various cancer cell lines. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Research on structurally related isothiocyanates, such as phenethyl isothiocyanate (PEITC) and benzyl (B1604629) isothiocyanate (BITC), has shown they induce apoptosis in a time- and dose-dependent manner.

The activation of caspase-3 is a central event in this process. Treatment of cancer cells with these isothiocyanates leads to a rapid induction of caspase-3-like activity, which in turn stimulates the cleavage of key cellular proteins like poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis. Furthermore, the pro-apoptotic effects of isothiocyanates can be blocked by specific caspase-3 inhibitors, confirming the central role of this enzyme in the apoptotic pathway initiated by these compounds. The process can also involve the activation of initiator caspases, such as caspase-9, and is associated with the disruption of the mitochondrial membrane potential.

Another significant antiproliferative mechanism of isothiocyanates is their ability to cause cell cycle arrest, which halts the division of cancer cells. Numerous studies have demonstrated that various isothiocyanates induce a G2/M phase arrest in the cell cycle of human cancer cells. This arrest prevents cells from entering mitosis, thereby inhibiting proliferation.

A primary mechanism underlying this effect is the interaction of isothiocyanates with tubulin, the protein subunit of microtubules. Microtubules are essential for forming the mitotic spindle, a structure required for chromosome segregation during cell division. Isothiocyanates have been shown to covalently bind to cysteine residues on tubulin. This binding disrupts microtubule polymerization, leading to a collapse of the microtubule cytoskeleton, mitotic arrest, and subsequent apoptosis. The ability of different isothiocyanates to induce cell cycle arrest correlates with their potency in disrupting microtubule structures. Additionally, some isothiocyanates, like sulforaphane (B1684495), can induce G2/M arrest by downregulating key cell cycle proteins such as Cyclin B1 and upregulating inhibitory proteins like GADD45β.

Modulation of Key Cellular Signaling Pathways (e.g., MAPK, NF-κB, PI3K/AKT/mTOR, Nrf2)

Research into the specific effects of this compound on key cellular signaling pathways is limited. While the broader class of isothiocyanates has been shown to modulate pathways such as MAPK, NF-κB, PI3K/AKT/mTOR, and Nrf2, specific data for this compound is not extensively available in the current scientific literature.

Isothiocyanates, in general, have been demonstrated to activate mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in regulating various cellular processes including cell proliferation, differentiation, and apoptosis. nih.govnih.gov Some studies suggest that the activation of MAPK signaling pathways may be responsible for the anticancer activities of certain isothiocyanates. nih.gov

The NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival, is another target of isothiocyanates. nih.govmdpi.com Many cancer chemopreventive agents are known to suppress NF-κB signaling, leading to a reduction in pro-inflammatory mediators. nih.gov Isothiocyanates have been shown to inhibit the activation of NF-κB, thereby potentially contributing to their anti-inflammatory and cancer-preventive properties. nih.gov

The PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival, has also been shown to be modulated by some isothiocyanates. uea.ac.uk Similarly, the Nrf2 pathway, a key regulator of cellular antioxidant responses, is a known target of isothiocyanates. mdpi.comnorthumbria.ac.uk Activation of the Nrf2 pathway by isothiocyanates can lead to the expression of various cytoprotective genes. researchgate.net

Inhibition of Autophagy and Lysosomal Function

The influence of this compound on autophagy and lysosomal function has not been specifically elucidated in the available research. Studies on other isothiocyanates, such as benzyl isothiocyanate, have shown that they can induce cytotoxicity through the inhibition of autophagy and lysosomal function in certain cancer cell lines. nih.gov This inhibition can occur at both the initiation and degradation steps of the autophagic process. nih.gov Autophagy is a cellular recycling process that can either promote cell survival or cell death, depending on the context. nih.govresearchgate.net While some isothiocyanates have been found to induce autophagy, leading to cell death in cancer cells, the specific role of this compound in this process remains to be investigated. nih.govpitt.edu

Epigenetic Modifications (e.g., Histone Acetylation Inhibition)

There is a lack of specific research on the role of this compound in epigenetic modifications, such as histone acetylation. The broader class of isothiocyanates has been recognized for its ability to act as histone deacetylase (HDAC) inhibitors. nih.gov HDAC inhibitors can reactivate epigenetically silenced genes in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov The inhibition of HDAC activity by certain dietary constituents is a promising area of cancer chemoprevention research. nih.gov However, direct evidence of this compound's activity as an HDAC inhibitor is not currently present in the scientific literature.

Chemopreventive Potential of this compound

The chemopreventive potential of isothiocyanates as a class of compounds is well-documented, with studies showing their ability to prevent cancer in various animal models. nih.govnih.gov The mechanisms behind this chemopreventive activity include the favorable modification of carcinogen metabolism and the induction of apoptosis in cancer cells. nih.govmdpi.com

While numerous studies have highlighted the chemopreventive properties of isothiocyanates like phenethyl isothiocyanate and benzyl isothiocyanate, specific in vitro and in vivo studies on the chemopreventive potential of this compound are not extensively reported. nih.gov The general understanding is that the structure of isothiocyanates, including the length of their alkyl chain, can influence their biological activity. wur.nl However, without specific studies on this compound, its efficacy as a chemopreventive agent remains to be scientifically validated.

Antimicrobial Research

The antimicrobial properties of isothiocyanates have been a subject of considerable research interest. nih.govnih.gov These compounds have shown activity against a broad spectrum of microorganisms, including both bacteria and fungi. researchgate.netresearchgate.net

Antibacterial Activity

Isothiocyanates have demonstrated notable antibacterial activity, with their effectiveness being influenced by their chemical structure. wur.nlmdpi.com

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Studies on various isothiocyanates have revealed their efficacy against both Gram-positive and Gram-negative bacteria. wur.nlplos.org A quantitative structure-activity relationship (QSAR) study of 26 different isothiocyanates tested against Escherichia coli (Gram-negative) and Bacillus cereus (Gram-positive) indicated that the antibacterial activity is dependent on the physicochemical properties of the isothiocyanate, such as its partial charge, polarity, reactivity, and shape. wur.nl

The following table summarizes the general antibacterial activity of isothiocyanates, but it is important to note that this data is not specific to this compound.

| Bacterial Type | General Efficacy of Isothiocyanates |

| Gram-Positive Bacteria | Generally susceptible; activity may increase with longer alkyl chain length. wur.nltsijournals.com |

| Gram-Negative Bacteria | Susceptibility varies; some studies suggest higher activity with shorter alkyl chain lengths. wur.nltsijournals.com |

Inhibition of Bacterial Biofilm Formation

Currently, there are no specific studies available in the peer-reviewed scientific literature that investigate the efficacy or mechanisms of this compound in the inhibition of bacterial biofilm formation. Research on other isothiocyanates, such as phenethyl isothiocyanate (PEITC), has shown activity against biofilms of bacteria like Staphylococcus aureus, but these findings cannot be directly extrapolated to this compound.

Antifungal Activity

Specific investigations into the antifungal properties of pure this compound are not prominently documented. The broader class of isothiocyanates is recognized for having potential antifungal applications, though studies tend to focus on more common ITCs like allyl isothiocyanate (AITC).

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound may exert antimicrobial effects have not been fully elucidated. However, based on the known reactivity of the isothiocyanate functional group and studies on related compounds, several mechanisms can be proposed.

There is no direct experimental evidence currently available that demonstrates this compound disrupts the cellular membrane integrity of microorganisms. This mechanism has been proposed for other isothiocyanates, which are thought to interfere with the lipid bilayer, leading to increased permeability and leakage of cellular contents.

Research has indicated that this compound can inhibit the activity of certain intracellular enzymes. A study on the inhibition of tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced lung tumorigenesis in mice found that 1-dodecyl isothiocyanate potently inhibited cytochrome P-450 enzymes involved in NNK oxidation. researchgate.net Specifically, it showed strong inhibitory activity against NNK N-oxidation and the formation of keto alcohol. researchgate.net The isothiocyanate functional group is crucial for this inhibitory activity. researchgate.net Another study involved the synthesis of N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, a derivative containing the dodecyl structure, which demonstrated moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

| Enzyme System | Compound | Observed Effect | Potency (IC50) |

|---|---|---|---|

| Cytochrome P-450 (NNK N-oxidation) | 1-Dodecyl isothiocyanate | Inhibition of metabolic pathway | 430 nM |

| Cytochrome P-450 (Keto alcohol formation) | 1-Dodecyl isothiocyanate | Inhibition of metabolic pathway | 500 nM |

| Acetylcholinesterase (AChE) | N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Moderate Inhibition | >12.8 µM |

| Butyrylcholinesterase (BChE) | N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Moderate Inhibition | >53.1 µM |

No specific studies have been published that directly demonstrate the induction of oxidative stress in microbial cells as a mechanism of action for this compound. While some isothiocyanates are known to generate reactive oxygen species (ROS) within cells, leading to oxidative damage, this has not been confirmed for the dodecyl analogue.

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have not been a subject of detailed investigation. However, its inclusion in a patent for substituted spiro compounds for producing pain-relief medicaments suggests a potential role in modulating chronic or inflammatory pain pathways. google.comgoogle.com The compounds listed in the patent were tested for their effects on chronic/inflammatory pain, implying a possible, though unconfirmed, anti-inflammatory effect for this compound. google.comgoogle.com

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, iNOS)

Inflammation is a critical biological response, and its mediators are key targets for therapeutic intervention. Nitric oxide (NO) is a significant signaling molecule produced by nitric oxide synthase (NOS) enzymes. wikipedia.org The inducible isoform, iNOS (NOS2), is typically expressed in response to pro-inflammatory stimuli, leading to a high output of NO that can contribute to oxidative stress and tissue damage in chronic inflammatory conditions. nih.govyoutube.com

Many isothiocyanates have demonstrated anti-inflammatory properties by modulating these mediators. nih.govnih.gov For instance, compounds like sulforaphane are known to downregulate the expression of iNOS, thereby reducing the overproduction of nitric oxide in inflammatory models. nih.gov However, a review of available scientific literature reveals a lack of specific studies investigating the effect of this compound on the production of nitric oxide or the expression and activity of iNOS. Consequently, its role in modulating these key inflammatory mediators remains uncharacterized.

Effects on Inflammatory Signaling Pathways (e.g., NF-κB, ERK, Akt)

The expression of inflammatory mediators like iNOS is controlled by complex intracellular signaling pathways. Nuclear factor-kappa B (NF-κB) is a primary transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.gov The Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase) pathways are also crucial upstream regulators that can lead to the activation of NF-κB and other inflammatory responses. researchgate.netnih.govdovepress.com

Research on various isothiocyanates has shown their ability to inhibit these pathways. researchgate.net For example, certain isothiocyanates can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκB, or by interfering with the phosphorylation of Akt and ERK. nih.govresearchgate.net Despite these findings within the broader isothiocyanate class, there is no specific data available on the effects of this compound on the NF-κB, ERK, or Akt signaling cascades. Therefore, its potential to exert anti-inflammatory effects through these mechanisms has not been scientifically established.

Insecticidal and Pest Control Applications

Isothiocyanates are recognized for their biocidal properties, which are utilized in agriculture for pest control. semanticscholar.org Their toxicity to insects can be exerted through direct contact or fumigation.

Contact and Fumigation Toxicity Studies

Contact toxicity involves the lethal effect of a substance upon direct physical contact with an insect, while fumigant toxicity refers to its lethal action in a gaseous state. mdpi.com Studies on short-chain, volatile isothiocyanates like allyl isothiocyanate (AITC) have demonstrated significant fumigant activity against various stored-grain insect pests. dpi.qld.gov.auresearchgate.net Research has also explored the contact and fumigant properties of a wide range of synthetic isothiocyanates against pests such as the house dust mite, Dermatophagoides farinae. nih.govresearchgate.net However, specific toxicological data regarding the contact or fumigant efficacy of this compound against any insect or pest species is absent from the available literature. Its long alkyl chain suggests low volatility, which may influence its potential as a fumigant.

Enzyme Inhibitory Activities against Insect Enzymes (e.g., Esterase, Glutathione (B108866) S-transferase)

Insects possess detoxification enzymes, such as esterases (EST) and glutathione S-transferases (GSTs), which allow them to metabolize and develop resistance to insecticides. nih.gov These enzymes represent potential targets for insecticide synergists, which can inhibit their activity and enhance the efficacy of the primary insecticidal agent. nih.gov GSTs, for instance, play a role in detoxifying xenobiotic compounds, and their inhibition is a known mechanism for overcoming insect resistance. nih.gov While phytochemicals are being explored as inhibitors of these enzymes, no studies have been published that specifically assess the inhibitory effect of this compound on insect esterases or glutathione S-transferases.

Membrane Disruption Mechanisms in Insect Cells

The insect cell membrane is a critical target for certain insecticides. Disruption of its integrity can lead to cell lysis and insect death. While some isothiocyanates have been shown to affect the cellular membrane integrity of bacteria, research into their specific mechanisms of action on insect cells is less common. nih.gov For this compound, there is currently no available research or data describing its mode of action, including any potential membrane-disrupting effects on insect cells.

Phytochemical and Agricultural Applications

Many biologically active isothiocyanates are naturally occurring phytochemicals derived from the enzymatic hydrolysis of glucosinolates found in plants of the order Brassicales (e.g., broccoli, mustard). oregonstate.edufoodandnutritionjournal.org These compounds serve as a natural defense for the plant against herbivores and pathogens. nih.gov This biocidal activity has been harnessed in agriculture through practices like biofumigation, where Brassica plant matter is incorporated into the soil to release isothiocyanates and suppress soil-borne pathogens and pests. nih.gov

While the origins of many isothiocyanates are well-documented, the specific plant source, if any, of this compound has not been identified in the scientific literature. Furthermore, despite the established agricultural applications of other isothiocyanates, particularly as biofumigants and nematicides, there are no documented agricultural uses for this compound. nih.govresearchgate.net

Germination Stimulation in Parasitic Weeds (e.g., Phelipanche spp.)

This compound has demonstrated significant activity as a germination stimulant for root parasitic weeds of the genus Phelipanche. These weeds pose a severe threat to agriculture worldwide by parasitizing the roots of essential crops. mdpi.comresearchgate.netnih.gov The seeds of Phelipanche species remain dormant in the soil until they detect chemical signals released from the roots of a suitable host plant. mdpi.comnih.gov

Research into the structure-activity relationship of various isothiocyanates revealed that the length of the alkyl chain is a critical factor in germination stimulation. Studies examining 21 different isothiocyanates found that those with a heptyl (C7) to dodecyl (C12) alkyl group exhibited strong germination stimulation activities for Phelipanche ramosa. mdpi.comresearchgate.net In contrast, ITCs with shorter alkyl chains (hexyl or less) were weak stimulants, and those with longer chains, such as tetradecyl isothiocyanate, were inactive. mdpi.comresearchgate.net

This compound was among the most potent compounds tested, capable of inducing germination at extremely low concentrations. researchgate.net This high level of activity has led to proposals for its use in inducing "suicidal germination." mdpi.comresearchgate.netnih.gov This strategy involves applying the stimulant to infested fields in the absence of a host crop, causing the weed seeds to germinate and subsequently perish due to the lack of a host to attach to, thereby reducing the parasite's seed bank in the soil. researchgate.net Interestingly, these potent ITCs, including this compound, were effective on P. ramosa and P. aegyptiaca but not on other parasitic weeds like Orobanche minor or Striga hermonthica. mdpi.comresearchgate.netnih.gov

| Compound | Alkyl Chain Length | Germination Stimulation Activity |

|---|---|---|

| Hexyl Isothiocyanate | C6 | Very Weak |

| Heptyl Isothiocyanate | C7 | Strong |

| This compound | C12 | Strong |

| Tetradecyl Isothiocyanate | C14 | Inactive |

Biofumigation Studies in Agricultural Soils

Biofumigation is an agricultural practice that utilizes plants containing specific biochemical compounds to suppress soil-borne pests and pathogens. cabidigitallibrary.orgentomoljournal.com This process often involves plants from the Brassicaceae family, which are rich in glucosinolates. oregonstate.edunih.govmdpi.com When these plant tissues are macerated and incorporated into the soil, the glucosinolates are hydrolyzed by the enzyme myrosinase, releasing volatile and biotoxic isothiocyanates. cabidigitallibrary.orgentomoljournal.comoregonstate.edu

The isothiocyanates released, a class to which this compound belongs, act as natural fumigants. nih.govmdpi.com These compounds are effective against a broad spectrum of soil-borne pathogens, including fungi and nematodes. mdpi.com The efficacy of biofumigation depends on maximizing the concentration of glucosinolates in the plant, which is typically highest at the flowering stage. oregonstate.edu Thoroughly chopping the plant material and immediately incorporating it into moist soil is crucial for the rapid and complete conversion of glucosinolates into isothiocyanates, enhancing the pest suppression effect. cabidigitallibrary.orgoregonstate.edu

The chemical structure of the isothiocyanate influences its stability and effectiveness in the soil. nih.gov While specific field studies focusing solely on this compound are not extensively detailed, the principles of biofumigation apply to the entire class of compounds. The release of these ITCs can significantly reduce pathogen levels, improve soil health, and serves as a more environmentally sustainable alternative to synthetic chemical fumigants. oregonstate.edumdpi.com

Role as Drought Tolerance-Conferring Agrochemicals in Plants

Isothiocyanates have been identified as potent agrochemicals that can confer drought tolerance in plants by regulating gas exchange. elsevierpure.comnih.gov Plants control water loss through microscopic pores on their leaves called stomata. Under drought conditions, plants close their stomata to conserve water, but this also limits the uptake of carbon dioxide for photosynthesis. nih.gov

Chemical screening has identified isothiocyanates, such as benzyl isothiocyanate (BITC), as powerful inhibitors of stomatal opening. elsevierpure.comnih.gov By suppressing the opening of stomata, these compounds help the plant reduce water loss through transpiration, thereby mitigating the effects of water deficit and preventing wilting. elsevierpure.comnih.gov This mechanism suggests a potential role for isothiocyanates like this compound in developing strategies to protect crops from drought stress.

The primary mechanism by which isothiocyanates confer drought tolerance is through the direct inhibition of light-induced stomatal opening. elsevierpure.comnih.gov Stomatal opening is an active process driven by the accumulation of solutes in the surrounding guard cells, which causes them to swell and open the pore. This process is initiated by light, which triggers a specific signal transduction pathway within the guard cells. elsevierpure.comnih.gov

Research has shown that treatment with isothiocyanates effectively suppresses this pathway, keeping the stomata closed even in the presence of light stimuli. elsevierpure.comnih.gov This inhibitory action on the stomatal opening provides a direct means of controlling water loss from the leaves, which is a critical adaptation for survival during periods of drought. nih.gov

The opening of stomata is powered by the plasma membrane (PM) H+-ATPase, an enzyme that pumps protons out of the guard cells. elsevierpure.comnih.govnih.gov This action creates an electrochemical gradient that drives the influx of potassium ions, leading to water uptake and cell swelling. The activity of the PM H+-ATPase is regulated by phosphorylation, particularly at its C-terminal domain. nih.govnih.gov

Upon light stimulation, specific sites on the enzyme, such as the penultimate threonine residue, are phosphorylated, which activates the pump. nih.govnih.gov Isothiocyanates, specifically benzyl isothiocyanate (BITC), have been found to inhibit stomatal opening by suppressing the phosphorylation of this PM H+-ATPase. elsevierpure.comnih.gov By preventing the activation of this crucial proton pump, isothiocyanates effectively halt the primary driving force for stomatal opening, thus helping the plant conserve water.

Anti-adipogenic and Anti-lipogenic Effects

Beyond their agricultural applications, isothiocyanates have been investigated for their effects on lipid metabolism. Adipogenesis is the process by which pre-adipocytes differentiate into mature fat cells (adipocytes), while lipogenesis is the synthesis of fatty acids and triglycerides. Studies on isothiocyanates, such as allyl-isothiocyanate (AITC), have demonstrated that these compounds can exert significant anti-adipogenic and anti-lipogenic effects. nih.govnih.gov

Metabolites of AITC, specifically its conjugates with glutathione (GSH-AITC) and N-acetylcysteine (NAC-AITC), have been shown to effectively inhibit the differentiation of 3T3-L1 preadipocytes into mature fat cells. nih.govnih.govresearchgate.net This inhibition is achieved by suppressing the expression of key transcription factors that are essential for adipogenesis, including PPAR-γ (peroxisome proliferator-activated receptor-gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha). nih.govnih.gov

Furthermore, these isothiocyanate metabolites also down-regulate the expression of FAS (Fatty Acid Synthase), a critical enzyme in the lipogenic pathway. nih.govnih.gov In addition to preventing the formation of new fat cells, they also suppress lipid accumulation in hepatocytes (liver cells). nih.govnih.govresearchgate.net These findings suggest that isothiocyanates, as a class of compounds, may have potential therapeutic applications in addressing conditions related to excess lipid accumulation.

| Marker | Function | Effect of ITC Metabolites |

|---|---|---|

| PPAR-γ | Key transcription factor for adipocyte differentiation | Expression suppressed |

| C/EBPα | Transcription factor essential for adipogenesis | Expression suppressed |

| FAS | Enzyme for fatty acid synthesis (lipogenesis) | Expression suppressed |

Structure Activity Relationship Sar Studies of Dodecyl Isothiocyanate

Influence of Alkyl Chain Length on Biological Activity

The length of the alkyl chain (the 'R' group attached to the -N=C=S functional group) is a critical determinant of the biological activity of isothiocyanates. Research has consistently demonstrated a correlation between the number of carbon atoms in the alkyl chain and the compound's potency in various biological assays, including anticancer and antimicrobial activities.

In the context of cancer chemoprevention, studies on arylalkyl isothiocyanates have shown a general trend of increasing inhibitory activity against lung tumorigenesis with an increase in the alkyl chain length. For instance, 6-phenylhexyl isothiocyanate (PHITC) was found to be significantly more efficacious than phenethyl isothiocyanate (PEITC), which has a shorter two-carbon chain. This suggests that a longer alkyl chain enhances the compound's ability to interfere with carcinogenic processes.

Specifically, within the series of alkyl isothiocyanates, dodecyl isothiocyanate, with its twelve-carbon chain, has been identified as a particularly potent inhibitor. In one study, 1-dodecyl isothiocyanate was the most potent among the tested alkyl isothiocyanates at a dose of 1 µmol, effectively reducing tumor multiplicity to background levels. This highlights the significant impact of a long alkyl chain on the chemopreventive potential of these compounds. The increased potency is often attributed to enhanced lipophilicity, which facilitates the passage of the molecule across cellular membranes.

The following table summarizes the findings on the influence of alkyl chain length on the inhibitory activity of isothiocyanates against lung tumorigenesis.

| Isothiocyanate | Alkyl Chain Length | Relative Inhibitory Potency |

| Phenethyl isothiocyanate (PEITC) | 2 carbons (in the ethyl group) | Moderate |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 carbons (in the hexyl group) | High |

| 1-Dodecyl isothiocyanate | 12 carbons | Very High |

Critical Role of the Isothiocyanate Functional Group

The isothiocyanate functional group (-N=C=S) is the cornerstone of the biological activity of these compounds. mdpi.com It acts as the pharmacophore, the specific part of the molecule responsible for its biological effects. mdpi.com The electrophilic nature of the central carbon atom in the -N=C=S group makes it highly reactive towards nucleophiles, such as the thiol groups (-SH) found in cysteine residues of proteins. mostwiedzy.pl

This reactivity allows isothiocyanates to form covalent bonds with a wide range of biological macromolecules, thereby modulating their function. mostwiedzy.pl This interaction is believed to be the primary mechanism behind the diverse biological activities of isothiocyanates, including their anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The ability to covalently modify proteins enables isothiocyanates to interfere with various cellular processes, such as signal transduction pathways, enzyme activity, and protein-protein interactions. mostwiedzy.plresearchgate.net

The indispensable nature of the isothiocyanate group is underscored by studies comparing the activity of isothiocyanates with their corresponding amines or other derivatives lacking the -N=C=S moiety. These studies consistently show a significant loss of biological activity when the isothiocyanate group is absent, confirming its critical role as the active component of the molecule.

Impact of Lipophilicity and Reactivity on Bioactivity

The biological activity of this compound and other isothiocyanates is significantly influenced by two key physicochemical properties: lipophilicity and reactivity.

Lipophilicity , or the ability of a compound to dissolve in fats, oils, and lipids, plays a crucial role in its bioavailability. mdpi.com Isothiocyanates are generally lipophilic molecules, which allows them to readily cross the lipid bilayers of cell membranes and gain access to intracellular targets. mdpi.com The long dodecyl chain of this compound contributes significantly to its high lipophilicity, enhancing its ability to penetrate tissues and cells. This increased cellular uptake is a key factor contributing to its potent biological effects.

Reactivity of the isothiocyanate functional group is the driving force behind its mechanism of action. mostwiedzy.pl As mentioned previously, the electrophilic carbon atom of the -N=C=S group readily reacts with nucleophilic groups on proteins and other biomolecules. mostwiedzy.pl This chemical reactivity allows isothiocyanates to covalently modify their targets, leading to the modulation of various cellular pathways. mostwiedzy.plresearchgate.net The balance between lipophilicity and reactivity is crucial for optimal bioactivity. While high lipophilicity ensures cellular access, the reactivity of the isothiocyanate group determines its ability to interact with its molecular targets.

Effects of Phenyl Substitution and Secondary Isothiocyanate Structures

While the alkyl chain length is a major determinant of activity, other structural modifications, such as the presence of a phenyl group or the nature of the isothiocyanate linkage, also play a role.

Studies have shown that the presence of a phenyl group is not an absolute requirement for the inhibitory activity of isothiocyanates. Alkyl isothiocyanates, such as this compound, have demonstrated strong inhibitory effects against tumorigenesis, indicating that the aliphatic chain itself can confer high potency. nih.gov

The position of the isothiocyanate group on the alkyl chain also influences biological activity. Secondary isothiocyanates , where the -N=C=S group is attached to a secondary carbon, have been found to be more potent inhibitors than their primary structural isomers, where the functional group is at the end of a chain. nih.gov For example, 2-hexyl isothiocyanate was shown to be a more potent inhibitor of lung tumorigenesis than 1-hexyl isothiocyanate. nih.gov This suggests that the steric and electronic environment around the isothiocyanate group can modulate its reactivity and interaction with biological targets.

The table below illustrates the comparative potency of primary and secondary isothiocyanates.

| Isothiocyanate | Structure Type | Relative Inhibitory Potency |

| 1-Hexyl isothiocyanate | Primary | Less Potent |

| 2-Hexyl isothiocyanate | Secondary | More Potent |

Significance of Chirality in Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, can have a profound impact on the biological activity of a compound. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity, meaning they interact differently with the different enantiomers (mirror-image isomers) of a chiral molecule. nih.gov

While the importance of stereochemistry in the biological activity of many natural products is well-established, specific research on the significance of chirality in the biological activity of this compound is limited. nih.gov this compound itself is not chiral unless a chiral center is introduced into its dodecyl chain.

However, studies on other chiral isothiocyanates or related compounds have demonstrated that stereochemistry can influence their biological effects. nih.gov For example, the different enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer being more potent or having a different biological effect than the other. nih.gov It is plausible that if a chiral center were present in the alkyl chain of an isothiocyanate, the different stereoisomers could exhibit varying degrees of biological activity due to differential interactions with their biological targets. Further research is needed to fully elucidate the role of chirality in the biological activity of isothiocyanates.

Quantitative Structure-Activity Relationships (QSAR) for Isothiocyanates

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.gov

Several QSAR studies have been conducted on isothiocyanates to understand the physicochemical properties that govern their biological activities, such as their antimicrobial and anticancer effects. nih.govwur.nl These studies typically involve calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity. nih.gov

For example, a QSAR study on the antibacterial activity of a series of isothiocyanates identified key physicochemical properties, including partial charge, polarity, reactivity, and shape, as being important for their antibacterial efficacy. wur.nl Such models provide valuable insights into the mechanism of action of isothiocyanates and can accelerate the discovery of new and more effective therapeutic agents. nih.gov

The general workflow for a QSAR study is outlined below:

| Step | Description |

| 1. Data Set Collection | A set of isothiocyanates with known biological activity is compiled. |

| 2. Molecular Descriptor Calculation | Various physicochemical and structural descriptors are calculated for each molecule. |

| 3. Model Development | A mathematical model is created to correlate the descriptors with the biological activity. |

| 4. Model Validation | The predictive ability of the model is assessed using statistical methods. |

| 5. Prediction | The validated model is used to predict the activity of new, untested isothiocyanates. |

Mechanistic Investigations of Dodecyl Isothiocyanate Bioactivity

Identification of Cellular and Molecular Targets

Isothiocyanates are known to modulate the activity of a wide array of enzymes crucial for cellular homeostasis and xenobiotic metabolism. This modulation is a key aspect of their biological impact.

Cytochrome P-450 (CYP450): The cytochrome P450 superfamily of enzymes is essential for Phase I metabolism of various endogenous and exogenous compounds. mdpi.com Studies on various ITCs have demonstrated significant modulation of these enzymes. For instance, aliphatic ITCs have been shown to decrease the transcription of CYP1A1 and CYP1A2, as well as cause a notable transcriptional repression of CYP3A2. nih.gov In contrast, aromatic ITCs can increase the transcription of CYP1A1 and CYP1A2. nih.gov The inhibition of CYP1A1 and CYP1A2 by ITCs correlates with the inhibition of mutagenesis induced by certain carcinogens that require metabolic activation by these enzymes. nih.gov

Glutathione (B108866) S-transferase (GST): The primary metabolic pathway for isothiocyanates involves conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferase (GST). mdpi.com This process is a detoxification mechanism, leading to the formation of mercapturic acid derivatives that are eventually excreted. mdpi.com The interaction with the glutathione system is also linked to the pro-oxidant effects of ITCs, as it can lead to the depletion of cellular GSH levels. nih.gov

ATPase: Isothiocyanates can inhibit the activity of proton-pumping ATPases (H+-ATPase). For example, benzyl (B1604629) isothiocyanate (BITC) has been found to suppress the phosphorylation of plasma membrane (PM) H+-ATPase. nih.gov This inhibition is thought to occur through a novel mechanism independent of typical abscisic acid (ABA) signaling pathways in plants. nih.gov

While extensive data on dodecyl isothiocyanate's specific interaction with esterase, β-galactosidase, and alkaline phosphatase (AKP) is not available, the known reactivity of the isothiocyanate group suggests potential for interaction with these enzymes, particularly at cysteine residues within their active or allosteric sites.

Table 1: Effect of Different Isothiocyanates on Cytochrome P450 Enzyme Activity

| Isothiocyanate Type | Target Enzyme | Observed Effect |

|---|---|---|

| Aliphatic ITCs | CYP1A1, CYP1A2 | Decreased transcription nih.gov |

| Aliphatic ITCs | CYP3A2 | Transcriptional repression nih.gov |

| Aromatic ITCs | CYP1A1, CYP1A2 | Increased transcription nih.gov |

| PITC, BITC, PEITC, PPITC | CYP1A1, CYP1A2 | Dose-dependent inhibition of activity nih.gov |

This compound and its chemical relatives interfere with key intracellular signaling pathways that regulate cell proliferation, survival, and death.

Mitogen-Activated Protein Kinase (MAPK) Pathway: ITCs are potent activators of the MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. nih.govresearchgate.net Activation of these kinases by ITCs has been linked to the induction of cell cycle arrest and apoptosis. nih.govnih.gov For example, 7-methylsulfinylheptyl isothiocyanate (7-MSI) has been shown to activate the MAPK signaling pathway in B16-F1 cells. researchgate.net This activation can be triggered by the generation of reactive oxygen species. nih.gov

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often deregulated in cancer. mdpi.com Several ITCs have been shown to inhibit this pathway. mdpi.com For instance, phenylhexyl isothiocyanate (PHI) can dephosphorylate key proteins in the PI3K/Akt pathway, including Akt, mTOR, and p70S6K. nih.gov This inhibition can be synergistic with other PI3K inhibitors. nih.gov The PI3K/Akt pathway is also known to play a role in regulating the Nrf2-dependent antioxidant system, and its inhibition can affect cellular responses to oxidative stress. arvojournals.org

Other Pathways: ITCs have been found to modulate other critical pathways. They can induce autophagy through the modulation of the AMPK-mTORC1-S6K1 signaling pathway. nih.gov Furthermore, ITCs like BITC and PEITC can inhibit deubiquitinating enzymes (DUBs), such as USP9x and UCH37, which are involved in tumorigenesis by stabilizing anti-apoptotic proteins like Mcl-1. nih.gov

A primary mechanism underlying the bioactivity of many isothiocyanates is their ability to induce oxidative stress by promoting the accumulation of reactive oxygen species (ROS).

The generation of ROS by ITCs is a significant event that can initiate downstream signaling cascades leading to apoptosis and autophagy. nih.govnih.gov For example, benzyl isothiocyanate (BITC) induces a dose-dependent generation of ROS in human prostate and pancreatic cancer cells. nih.govnih.gov This ROS production can occur rapidly, within hours of treatment. nih.gov The mechanism of ROS generation is often linked to the depletion of intracellular glutathione (GSH), a key antioxidant, which disrupts the cellular redox balance. nih.gov The induction of apoptosis by ITCs can be significantly reduced by the presence of ROS scavengers like N-acetylcysteine (NAC), highlighting the critical role of oxidative stress in their mechanism of action. nih.govnih.gov This pro-oxidant effect is observed across various types of ITCs, including phenethyl isothiocyanate (PEITC), which also promotes oxidative stress in cancer stem cells. mdpi.com

Table 2: ROS Generation in Cancer Cell Lines Treated with Benzyl Isothiocyanate (BITC)

| Cell Line | BITC Concentration | Observation | Reference |

|---|---|---|---|

| Rv1 (Prostate Cancer) | 20 µM | 13.40 ± 1.09% DCF-positive cells | nih.gov |

| PC3 (Prostate Cancer) | 20 µM | 15.28 ± 1.45% DCF-positive cells | nih.gov |

| Capan-2 (Pancreatic Cancer) | 10 µM | Significant ROS generation, blocked by NAC | nih.gov |

Isothiocyanates can cause DNA damage, contributing to their anticancer effects. This damage can occur through multiple mechanisms. ITCs have been shown to inhibit DNA replication in both cancer and normal cells. nih.gov This replication block subsequently leads to the formation of DNA double-strand breaks (DSBs), which are more pronounced in cancer cells. nih.gov The selective activity of ITCs against cancer cells is partly attributed to the less efficient DNA repair mechanisms in these cells compared to normal cells. nih.gov Allyl isothiocyanate (AITC) has been specifically shown to induce DNA damage and inhibit proteins associated with DNA repair in human cancer cells. nih.govresearchgate.net This suggests that ITCs not only cause DNA lesions but also impair the cell's ability to recover, leading to cell death.